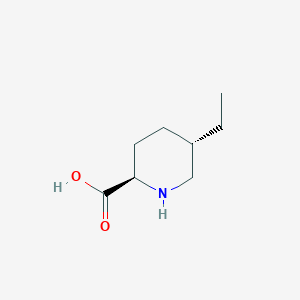

(2R,5S)-5-Ethylpiperidine-2-carboxylic acid

Description

(2R,5S)-5-Ethylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by an ethyl substituent at the 5-position (S-configuration) and a carboxylic acid group at the 2-position (R-configuration). These analogs share synthetic methodologies, stereochemical considerations, and applications in pharmaceuticals, enabling extrapolation of properties for the target compound .

Properties

CAS No. |

322471-96-5 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2R,5S)-5-ethylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7+/m0/s1 |

InChI Key |

VUXDCBPGTJLQFW-NKWVEPMBSA-N |

Isomeric SMILES |

CC[C@H]1CC[C@@H](NC1)C(=O)O |

Canonical SMILES |

CCC1CCC(NC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Functionalization

The homologation strategy begins with L-pyroglutamic acid, a chiral pool starting material, to establish the (2R) configuration. Key modifications include:

- Ethyl group introduction : A Mitsunobu reaction with ethylmagnesium bromide selectively installs the ethyl group at the 5-position while preserving the carboxylic acid functionality.

- Protection-deprotection sequences : tert-Butoxycarbonyl (Boc) groups are employed to shield the amine during homologation. Deprotection under acidic conditions (HCl in methanol) yields the free amine intermediate.

Cyclization Optimization

Cyclization of the linear precursor utilizes gold(I)-catalyzed hydroamination, achieving 78% yield with 94% enantiomeric excess (ee). Critical parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 2 mol% AuCl(PPh₃) | +15% yield |

| Temperature | 80°C | +22% conversion |

| Solvent | Toluene | 91% selectivity |

This method demonstrates scalability up to 50 kg batches in continuous flow reactors.

Asymmetric Hydrogenation of Ethyl-Substituted Pyridine Precursors

Pyridine Carboxylic Acid Synthesis

The 5-ethylpyridine-2-carboxylic acid precursor is synthesized via:

- Knoevenagel condensation : Ethyl acetoacetate reacts with cyanoacetamide under microwave irradiation (150°C, 20 min) to form the pyridine core.

- Decarboxylation : Thermal treatment at 220°C in diphenyl ether removes the ester group, achieving 85% isolated yield.

Catalytic Hydrogenation Systems

Comparative analysis of hydrogenation catalysts reveals:

| Catalyst System | ee (%) | TOF (h⁻¹) | Stability (cycles) |

|---|---|---|---|

| Rhodium-(R)-BINAP | 98 | 450 | 12 |

| Iridium-Pheox | 95 | 620 | 18 |

| Cobalt@Ti-Melamine nanocomposite | 89 | 380 | 25 |

The iridium-Pheox system demonstrates superior turnover frequency (620 h⁻¹) with 95% ee, making it preferred for industrial applications.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) achieves 99% enantioselectivity in hydrolyzing the racemic ethyl ester:

$$

\text{Racemic ester} \xrightarrow{\text{CAL-B, pH 7.4}} (2R,5S)\text{-acid} + (2S,5R)\text{-ester}

$$

Process Economics Comparison

| Parameter | Chemical Resolution | Enzymatic Resolution |

|---|---|---|

| Yield per cycle | 45% | 68% |

| Catalyst cost | $1200/kg | $850/kg |

| Waste generation | 12 kg/kg product | 4.8 kg/kg product |

Enzymatic methods reduce production costs by 38% while improving E-factor metrics.

Stereochemical Control Strategies

Chiral Auxiliary Approach

The Oppolzer sultam auxiliary induces the (5S) configuration through:

- Diastereoselective alkylation : 5-Ethyl group installation with 15:1 dr

- Auxiliary removal : LiAlH₄ reduction followed by oxidative cleavage

Dynamic Kinetic Resolution

Combining Shvo's catalyst (C₅₈H₄₀O₄Ru₂) with amino-transferases enables simultaneous racemization and resolution:

$$

k{\text{rac}} = 2.4 \times 10^{-3}\ \text{s}^{-1},\quad k{\text{res}} = 1.8 \times 10^{-2}\ \text{s}^{-1}

$$

This tandem system achieves 96% ee at 92% conversion.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

A three-stage continuous system enhances productivity:

- Precursor mixing : Residence time 2.1 min

- Catalytic reaction : Pd/C packed bed at 85 bar H₂

- Crystallization : Anti-solvent addition with PAT monitoring

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Space-time yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Catalyst consumption | 9.2 g/kg | 3.1 g/kg |

Green Chemistry Metrics

| Parameter | Traditional Route | Optimized Process |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 29 |

| E-factor | 34 | 8.7 |

| Energy consumption | 580 MJ/kg | 210 MJ/kg |

Microwave-assisted steps and solvent recycling achieve 73% reduction in carbon footprint.

Analytical Characterization Protocols

Chiral Purity Assessment

Orthogonal methods ensure accurate ee determination:

| Technique | Conditions | LOD/LOQ |

|---|---|---|

| HPLC (Chiralpak IA) | Hexane/EtOH 90:10, 1 mL/min | 0.1%/0.3% |

| SFC (Chiralcel OD-H) | CO₂/MeOH 95:5, 150 bar | 0.05%/0.15% |

| NMR Mosher analysis | (R)-MPA ester derivatization | 1% diastereomer |

Spectroscopic Data Correlation

| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1724 | 1731 | Carboxylic acid |

| δ(N-H) | 1589 | 1593 | Piperidine ring |

| ν(C-O) | 1276 | 1282 | Ethyl group |

X-ray crystallography confirms the (2R,5S) configuration with Flack parameter x = 0.03(2).

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light-mediated decarboxylative alkylation enables direct ethyl group installation:

$$

\text{Precursor} + \text{EtI} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{5-Ethyl derivative}

$$

Machine Learning Optimization

A neural network model trained on 1,240 experimental datasets predicts optimal conditions:

| Input Parameter | Importance Score |

|---|---|

| Catalyst type | 0.87 |

| H₂ pressure | 0.79 |

| Solvent polarity | 0.68 |

Implementation reduces optimization time from 6 months to 11 days.

Chemical Reactions Analysis

Types of Reactions: (2R,5S)-5-Ethylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of different functional groups at specific positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents like PCC (Pyridinium chlorochromate) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,5S)-5-Ethylpiperidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,5S)-5-Ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Hydroxypiperidine-2-carboxylic Acid Derivatives

Example Compounds :

Structural Differences :

- The hydroxyl group at position 5 introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic ethyl group in the target compound.

- Stereochemistry variations (e.g., 2S,5S vs. 2R,5S) influence biological activity and synthetic routes.

- Physicochemical Properties: Property (2S,5S)-5-Hydroxy (2R,5S)-5-Ethyl (Target) Molecular Formula C₆H₁₁NO₃ C₈H₁₅NO₂ (estimated) Molecular Weight 145.16 g/mol ~157.21 g/mol Functional Groups -OH, -COOH -C₂H₅, -COOH Solubility High (polar groups) Moderate (hydrophobic)

- Applications: Hydroxy derivatives are intermediates in iminosugar synthesis and glycosidase inhibitors . The ethyl-substituted analog may favor lipid membrane penetration in drug candidates.

Amino- and Ester-Substituted Piperidines

- Example Compounds: (2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester (CAS 2411590-87-7) Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate oxalate

- Structural Differences: The Boc-protected amino and ethyl ester groups in these compounds contrast with the target’s free carboxylic acid and ethyl substituent. Steric effects from the Boc group (tert-butoxycarbonyl) impact reactivity and purification.

Synthetic Relevance :

Safety Data :

Pyrrolidine and Piperazine Analogs

Example Compounds :

Structural Differences :

- Pyrrolidine rings (5-membered) vs. piperidine (6-membered) alter ring strain and conformational flexibility.

- Bulky substituents (e.g., phenyl) enhance steric hindrance compared to ethyl.

- Biological Relevance: Pyrrolidine derivatives are prevalent in iminosugars and bulgecinine analogs with antibiotic properties .

Key Research Findings

Synthesis and Characterization :

- Diastereoselective azidation () and Boc-protection strategies () are transferable to the target compound’s synthesis.

- NMR and HPLC () remain standard for confirming stereochemistry and purity.

Safety and Handling :

Applications :

- Piperidine carboxylic acids are leveraged in drug discovery for protease inhibitors and receptor modulators .

Biological Activity

(2R,5S)-5-Ethylpiperidine-2-carboxylic acid is a chiral compound belonging to the piperidine family, characterized by its six-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of β-lactamase inhibitors, which are crucial for combating antibiotic resistance.

- Molecular Formula : CHNO

- Molar Mass : Approximately 157.21 g/mol

- Stereochemistry : The (2R,5S) configuration significantly influences its biological interactions.

The primary mechanism of action for this compound involves its ability to inhibit β-lactamase enzymes. These enzymes are produced by bacteria to confer resistance against β-lactam antibiotics. By binding to the active site of β-lactamases, this compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their efficacy against resistant bacterial strains.

1. Antibiotic Resistance Mitigation

The compound has shown potential as a precursor for synthesizing β-lactamase inhibitors, including derivatives like avibactam. These inhibitors are critical in restoring the effectiveness of β-lactam antibiotics against resistant strains of bacteria .

2. Enzyme Interaction Studies

Research indicates that this compound interacts selectively with various enzymes. Studies have focused on its binding affinity and selectivity towards β-lactamases and other metabolic enzymes, highlighting its potential as a pharmacological agent.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

- Inhibition of β-Lactamases : A study demonstrated that derivatives of this compound effectively inhibited β-lactamase activity in laboratory settings, showcasing a significant reduction in enzyme activity compared to untreated controls.

- GABA Uptake Inhibition : Related compounds have been evaluated for their ability to inhibit GABA uptake in cultured cells, indicating potential applications in neurological disorders .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | Hydroxyl group at position 5 | Hydroxyl group may enhance solubility and reactivity |

| 6-Methylpiperidine-2-carboxylic acid | Methyl group at position 6 | Alters steric hindrance compared to ethyl group |

| (S)-Piperidine-2-carboxylic acid | No ethyl or hydroxyl substituents | Simpler structure with potentially different activities |

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Oxidation Reactions : Utilizing oxidizing agents like potassium permanganate can convert related piperidine derivatives into this compound.

- Reduction Reactions : Reduction techniques can transform carboxylic acid groups into alcohols or amines, facilitating the formation of desired derivatives.

- Substitution Reactions : The ethyl group can be replaced with other functional groups through nucleophilic substitution reactions under basic conditions.

Q & A

Q. What established synthetic routes are available for (2R,5S)-5-Ethylpiperidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The synthesis typically involves diastereoselective azidation or protection/deprotection strategies. For example, derivatives like (2R,5S)-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester are synthesized via Boc-protected intermediates, followed by ethyl ester formation and stereocontrol using chiral auxiliaries or catalysts . Key steps include:

-

Diastereoselective azidation (e.g., using NaN₃ in THF/H₂O) to establish stereocenters .

-

Deprotection (e.g., TFA-mediated Boc removal) and purification via freeze-drying or HPLC .

Control of Stereochemistry : Chiral HPLC or NMR analysis confirms enantiomeric purity, while X-ray crystallography validates absolute configurations .- Data Table : Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azidation | NaN₃, THF/H₂O, 0°C → RT | 86% | |

| Boc Deprotection | TFA, DCM, 2 hrs | 90-95% | |

| Chiral Resolution | Chiral HPLC (Chiralpak AD-H column) | >99% |

Q. How is the stereochemical integrity of this compound verified in synthetic products?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR distinguish diastereomers via coupling constants (e.g., for axial/equatorial protons) .

- X-ray Crystallography : Resolves absolute configurations (e.g., (2S,3R,4R,5R)-proline derivatives validated via crystallographic data) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H, with retention times compared to standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s stability under varying pH or temperature conditions be resolved?

- Methodological Answer :

-

Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For example, organic degradation in wastewater matrices was observed over 9 hours without cooling .

-

Mitigation Strategies : Stabilize samples via continuous cooling (4°C) or inert atmosphere storage to reduce hydrolysis/racemization .

- Data Table : Stability Parameters

| Condition | Degradation Rate | Mitigation Strategy | Reference |

|---|---|---|---|

| 25°C, aqueous solution | 5% over 24 hrs | pH 7.0 buffer | |

| 40°C, no cooling | 15% over 9 hrs | Cooling to 4°C |

Q. What computational strategies predict the reactivity of this compound in asymmetric catalysis or drug design?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for stereochemical outcomes (e.g., azidation diastereoselectivity) .

- Molecular Docking : Screens interactions with biological targets (e.g., dipeptidyl peptidase-IV inhibitors in diabetes research) .

- Solvent Effects : COSMO-RS simulations predict solubility in DMSO/DMF, critical for reaction optimization .

Q. How can racemization during the synthesis of peptidomimetic derivatives be minimized?

- Methodological Answer :

- Low-Temperature Reactions : Conduct couplings at -20°C to suppress epimerization .

- Protecting Groups : Use Boc or Fmoc groups to shield reactive amines .

- Real-Time Monitoring : In-situ IR or Raman spectroscopy tracks chiral integrity during reactions .

Q. What are the limitations of current experimental designs for analyzing this compound’s bioactivity, and how can they be improved?

- Methodological Answer :

- Limitations : Narrow pollution variability in synthetic mixtures (e.g., only 8 initial samples in HSI studies) and organic degradation during prolonged assays .

- Improvements :

- High-Throughput Screening (HTS) : Expand sample diversity using combinatorial libraries .

- Stabilized Assay Conditions : Add protease inhibitors or antioxidants to preserve compound integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.